molecular formula C18H14ClNO2 B3019784 (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide CAS No. 887346-96-5

(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide

Cat. No. B3019784
M. Wt: 311.77
InChI Key: CLRLINDGTJFGIE-CMDGGOBGSA-N
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Description

The compound (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss closely related compounds which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, paper examines a structurally similar compound, (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, and provides detailed information on its molecular conformation, vibrational spectra, and electronic properties. Paper discusses a series of N-arylamides with a chlorobenzoyl moiety and their molecular conformations and hydrogen bonding patterns. These studies can be used as a reference to infer some of the characteristics that might be exhibited by (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide.

Synthesis Analysis

While the synthesis of (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is not explicitly detailed in the provided papers, the synthesis of related compounds can offer valuable insights. Paper describes the synthesis and structural characterization of six N-arylamides, which could suggest potential synthetic routes for the target compound. The synthesis typically involves the formation of an amide bond between an acid chloride and an amine, which could be a plausible method for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of compounds closely related to (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has been analyzed using density functional theory (DFT) in paper . The study provides information on the optimized molecular structure, vibrational wavenumbers, and vibrational assignments. The HOMO and LUMO analysis, which are indicative of charge transfer within the molecule, and the first hyperpolarizability, which is related to nonlinear optical properties, are also discussed. These analyses can be extrapolated to predict the molecular structure and electronic properties of the compound .

Chemical Reactions Analysis

The provided papers do not directly address the chemical reactions of (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. However, the structural and electronic properties discussed in paper can provide a foundation for hypothesizing its reactivity. For example, the presence of an amide bond and a chlorophenyl group could suggest susceptibility to nucleophilic attack or participation in hydrogen bonding interactions, as seen in the compounds studied in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from the related compounds discussed in the papers. Paper provides insights into the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization. The significant first hyperpolarizability indicates that the compound may have promising nonlinear optical properties. The molecular electrostatic potential (MEP) analysis could also suggest areas of the molecule that are prone to electrophilic or nucleophilic attack. The hydrogen bonding patterns observed in the compounds from paper could imply similar properties for (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide, affecting its solubility and crystallization behavior.

Safety And Hazards


Future Directions


The future directions for research on a compound like “(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide” could include further studies on its synthesis, properties, and potential applications1112. However, specific details about the future directions for this compound are not available in the sources I found.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

(E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c19-15-5-3-6-16(11-15)20-18(21)9-8-13-10-14-4-1-2-7-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRLINDGTJFGIE-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide

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